REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9](Cl)[C:3]=1[O:4][CH2:5][CH2:6][CH2:7][NH2:8].[Cl:14]C1C(Cl)=CC=CC=1O.ClC1C=CC=C(Cl)C=1O>>[Cl:1][C:2]1[C:12]([Cl:14])=[CH:11][CH:10]=[CH:9][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][NH2:8]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(OCCCN)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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ClC1=C(C=CC=C1Cl)O
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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ClC1=C(C(=CC=C1)Cl)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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ClC1=C(OCCCN)C=CC=C1Cl
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.25 mmol | |
AMOUNT: MASS | 55 mg | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |